

# MS1943 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MS1943   |           |
| Cat. No.:            | B1193130 | Get Quote |

## **Application Notes and Protocols for MS1943**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

MS1943 is a first-in-class, orally bioavailable, and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC)-based molecule, MS1943 functions by inducing the degradation of EZH2 through the ubiquitin-proteasome system.[5][6][7] This compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly triple-negative breast cancer (TNBC), while showing minimal impact on normal cells.[1][2][3][5] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2][8]

# Solubility of MS1943

The solubility of **MS1943** in various solvents is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in common laboratory solvents.

Table 1: Solubility of **MS1943** in Different Solvents



| Solvent/Solvent<br>System                            | Concentration             | Notes                                                                                                                                  | Reference(s) |
|------------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In Vitro Solvents                                    |                           |                                                                                                                                        |              |
| Dimethyl Sulfoxide<br>(DMSO)                         | 125 mg/mL (173.87<br>mM)  | Ultrasonic treatment<br>may be required. Use<br>of newly opened, non-<br>hygroscopic DMSO is<br>recommended for<br>optimal solubility. | [5][6]       |
| Ethanol (EtOH)                                       | Soluble                   |                                                                                                                                        | [9]          |
| In Vivo Formulations                                 |                           |                                                                                                                                        |              |
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 6.25 mg/mL (8.69 mM)    | Clear solution.                                                                                                                        | [5]          |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>saline)         | ≥ 6.25 mg/mL (8.69<br>mM) | Clear solution.                                                                                                                        | [6]          |
| 10% DMSO, 90%<br>corn oil                            | ≥ 6.25 mg/mL (8.69<br>mM) |                                                                                                                                        | [6]          |
| 5% DMSO, 95% Corn<br>oil                             | 2.5 mg/mL (3.48 mM)       |                                                                                                                                        | [2]          |
| 5% DMSO, 40%<br>PEG300, 5%<br>Tween80, 50%<br>ddH2O  | 5.0 mg/mL (6.95 mM)       | Prepare fresh.                                                                                                                         | [2]          |

# **Signaling Pathway**

**MS1943** targets EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4][7] In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.







**MS1943**, being a PROTAC, binds to both EZH2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. This degradation results in the reactivation of tumor suppressor genes and can also induce ER stress and the UPR, ultimately leading to apoptosis in cancer cells.





Click to download full resolution via product page

Caption: Mechanism of MS1943-induced EZH2 degradation and downstream effects.



# **Experimental Protocols**In Vitro Protocol: Western Blot for EZH2 Degradation

This protocol describes the assessment of EZH2 protein degradation in cancer cell lines following treatment with **MS1943**.

#### Materials:

- Cancer cell lines (e.g., MDA-MB-468, HCC70)[2]
- · Complete cell culture medium
- MS1943
- DMSO (anhydrous, sterile)
- Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)[1][2]
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and a loading control (e.g., anti-Actin or anti-Vinculin)[1][5][6]
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system



#### Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Compound Preparation: Prepare a stock solution of MS1943 in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5.0 μM).[5][6]
- Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of MS1943 or a DMSO vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 48 hours for concentration-dependent effects or at different time points for a time-course experiment).[5][6]
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
  - Incubate the lysate on ice for 30 minutes with periodic vortexing.
  - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.
  - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.

## Methodological & Application





- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.





Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of EZH2 degradation.



## In Vitro Protocol: Cell Viability Assay

This protocol is for determining the effect of MS1943 on the viability and growth of cancer cells.

#### Materials:

- Cancer cell lines (e.g., MDA-MB-468)[6]
- Complete cell culture medium
- MS1943
- DMSO (anhydrous, sterile)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 μL of medium. Allow cells to adhere overnight.
- Compound Preparation: Prepare a serial dilution of MS1943 in a complete culture medium. A
  typical concentration range would be from 0.625 μM to 5 μM.[5][6] Include a DMSO vehicle
  control.
- Cell Treatment: Add the diluted compounds to the respective wells.
- Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[5][6]
- Viability Measurement:
  - Allow the plate to equilibrate to room temperature.
  - Add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
- Read the luminescence or absorbance using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle control wells.
  - Plot the cell viability against the log of the MS1943 concentration and fit a dose-response curve to determine the GI50 value.

## In Vivo Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **MS1943** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., 8-week-old female BALB/c nude mice)[5]
- Cancer cell line (e.g., MDA-MB-468)[5]
- Matrigel (optional)
- MS1943
- Vehicle solution (see Table 1 for in vivo formulations)
- · Calipers for tumor measurement
- · Syringes and needles for injection

#### Procedure:

- Tumor Cell Implantation:
  - Harvest MDA-MB-468 cells and resuspend them in a mixture of PBS and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of each mouse.

## Methodological & Application





- Tumor Growth and Grouping:
  - Monitor the mice for tumor growth.
  - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
- Compound Administration:
  - Prepare the MS1943 formulation and the vehicle control.
  - Administer MS1943 intraperitoneally (i.p.) at a dose of 150 mg/kg once daily.[5][6]
- Monitoring:
  - Measure tumor volume with calipers regularly (e.g., twice a week).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
  - Continue the treatment for the planned duration (e.g., 36 days) or until the tumors in the control group reach the predetermined endpoint size.[5][6]
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot).





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study with MS1943.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class EZH2 selective degrader PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class EZH2 selective degrader PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [MS1943 solubility in DMSO and other solvents].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193130#ms1943-solubility-in-dmso-and-other-solvents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com